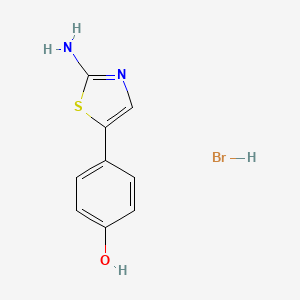

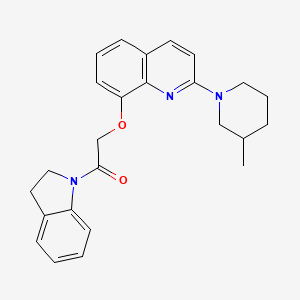

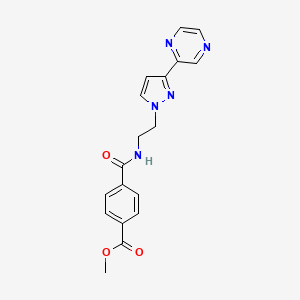

2,5-dimethoxy-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves complex organic reactions that provide a pathway to achieve the desired molecular architecture. For example, Röver et al. (1997) described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, showcasing the synthetic approach towards similar compounds (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is typically characterized using spectroscopic and crystallographic techniques. For instance, Beuchet et al. (1999) discussed the tautomerism and crystal structure of a 2,4-dichlorobenzenesulfonamide derivative, highlighting the importance of intramolecular interactions and molecular geometry (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives often explore their reactivity towards various organic and inorganic reagents. The study by Jacobs et al. (2013) on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide examines the potential ligand properties for metal coordination, revealing their chemical versatility (Jacobs, Chan, & O'Connor, 2013).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and functionality. The work by Al-Hourani et al. (2016) on the synthesis and crystal structure of a benzenesulfonamide derivative provides insights into the relationship between molecular structure and physical properties (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

Applications De Recherche Scientifique

Gastroprotective Properties of Related Compounds

Ebrotidine, a compound with a somewhat related structure, combining H2-receptor antagonist properties with cytoprotective actions, shows promise in ulcer disease treatment. Its mechanism includes enhancing mucus gel protective qualities, promoting mucosal repair, and maintaining mucosal integrity, which could be relevant in researching compounds with similar properties (Slomiany, Piotrowski, & Slomiany, 1997).

Pharmacology and Toxicology of Hallucinogens

The study on N-Benzylphenethylamine (NBOMe) hallucinogens, which includes compounds with a 2,5-dimethoxy substitution similar to the one , discusses their high affinity for the 5-HT2A receptor and their potent hallucinogenic effects. This research area might be relevant when exploring the psychoactive potential of related compounds (Halberstadt, 2017).

Synthetic Utilities and Pharmacological Evaluation of Thiazole Derivatives

Research on benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrates the synthetic versatility and therapeutic potential of thiazole-containing compounds. This might be pertinent for compounds incorporating the thiazolyl moiety, indicating a wide range of possible biological activities (Raut et al., 2020).

Amyloid Imaging in Alzheimer's Disease

The application of specific compounds in amyloid imaging for Alzheimer's disease diagnosis and research might be an area where related compounds could contribute, especially those capable of crossing the blood-brain barrier and binding to pathological sites (Nordberg, 2007).

Anti-Helicobacter Pylori Activities

The unique combination of acid-suppressant, gastroprotective, and anti-H. pylori activities in drugs like ebrotidine might be of interest when studying compounds for gastrointestinal therapeutic applications, particularly those targeting H. pylori infections (Slomiany, Piotrowski, & Slomiany, 1997).

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its targets, causing conformational changes that alter the targets’ activity .

Biochemical Pathways

Given its structural similarities to other compounds, it may influence pathways involving signal transduction or metabolism .

Pharmacokinetics

Its molecular structure suggests it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

It’s possible that the compound could have a range of effects depending on its targets and the tissues in which those targets are expressed .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy .

Propriétés

IUPAC Name |

2,5-dimethoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-14-5-7-16(8-6-14)21-23-15(2)19(28-21)11-12-22-29(24,25)20-13-17(26-3)9-10-18(20)27-4/h5-10,13,22H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJWYJBBEIMINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)

![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)

![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)